molecular formula C14H14ClFN2O4S2 B2452600 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795089-99-4

3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2452600
CAS No.: 1795089-99-4
M. Wt: 392.84
InChI Key: DKZLUJMUYJZBIR-UHFFFAOYSA-N
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Description

3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, a piperidine ring, and a sulfonyl group attached to a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a piperidine derivative.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

    Final Coupling with the Chlorofluorophenyl Moiety: This step involves coupling the intermediate with a chlorofluorophenyl derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine-2,4-dione core.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving sulfonyl groups.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
  • 3-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
  • 3-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Uniqueness

The presence of both chlorine and fluorine atoms in the chlorofluorophenyl moiety of 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to similar compounds.

Properties

IUPAC Name

3-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O4S2/c15-11-7-10(1-2-12(11)16)24(21,22)17-5-3-9(4-6-17)18-13(19)8-23-14(18)20/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZLUJMUYJZBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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